2-Amino-5-methoxybenzenesulfonic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-5-methoxybenzenesulfonic acid-related compounds involves various chemical reactions, highlighting the versatility and reactivity of this compound. For instance, the oxidative chemical copolymerization of 2-methoxyaniline (OMA) and 3-aminobenzenesulfonic acid (MA) has been studied, revealing insights into the polymerization kinetics of these compounds (I. Mav & M. Žigon, 2001). Another study focused on the synthesis and crystal structure of sulfonated Schiff base copper(II) complexes, derived from reactions involving 2-aminobenzenesulfonic acid (S. Hazra et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds related to 2-Amino-5-methoxybenzenesulfonic acid has been elucidated through various analytical techniques. For example, the crystal structure of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate solvate with toluene has been analyzed, providing detailed information on its molecular geometry and intermolecular interactions (V. Sharutin & O. Sharutina, 2016).
Chemical Reactions and Properties
Chemical reactions involving 2-Amino-5-methoxybenzenesulfonic acid and its derivatives have been extensively studied. For instance, the synthesis of 4-Amino-3-methoxyphenylazobenzene-3’-sulfonic acid sodium through various reactions, including ω sulfonation and diazo coupling, demonstrates the chemical versatility of this class of compounds (Xie Jian-wu, 2005).
Physical Properties Analysis
The physical properties of 2-Amino-5-methoxybenzenesulfonic acid derivatives, such as solubility, melting point, and conductivity, are crucial for their application in various domains. The synthesis and characterization of water-soluble conducting poly(3-amino-4-methoxybenzenesulfonic acid) highlight the importance of these properties in the development of conducting polymers (A. Mirmohseni & M. R. Houjaghan, 2008).
Chemical Properties Analysis
The chemical properties of 2-Amino-5-methoxybenzenesulfonic acid, such as reactivity, stability, and its ability to undergo various chemical transformations, are fundamental to its utility in chemical synthesis and material science. Studies on the Lewis acid-promoted reactions of related compounds provide valuable insights into the reactivity and potential applications of these molecules (T. Engler & C. Scheibe, 1998).
Scientific Research Applications
Electrochemical Degradation of Aromatic Amines : A study explored the electrochemical oxidation of aromatic amines, including 5-amino-2-methoxybenzenesulfonic acid, using boron-doped diamond electrodes. This process showed high removal efficiencies for chemical oxygen demand and total organic carbon, indicating its potential in wastewater treatment and environmental remediation (Pacheco, Santos, Ciríaco, & Lopes, 2011).
Synthesis and Characterization of Conducting Polymers : Another study focused on the synthesis of water-soluble conducting polymers, specifically poly (3-amino-4-methoxybenzenesulfonic acid). The research highlighted the influence of reaction temperature, monomer, and oxidant concentration on the conductivity of the polymer, suggesting applications in materials science and electronics (Mirmohseni & Houjaghan, 2008).
Catalysis in Organic Reactions : The compound has been used in the synthesis of Schiff base copper(II) complexes, serving as a catalyst in alcohol oxidation. This application demonstrates its potential in organic synthesis and industrial chemistry (Hazra, Martins, Silva, & Pombeiro, 2015).
Fluorescent Visualization in Chromatography : 2-Amino-5-methylbenzenesulfonic acid has been used as an indirect fluorescent visualization reagent in reversed-phase ion pair chromatography, indicating its utility in analytical chemistry (Gallo & Walters, 1986).
Corrosion Inhibition Studies : Research has also explored the use of derivatives of 2-aminobenzene-1,3-dicarbonitriles, including a variation of 2-amino-5-methoxybenzenesulfonic acid, as corrosion inhibitors for metals, highlighting its application in materials science and engineering (Verma, Quraishi, & Singh, 2015).
Polymerization Studies in Material Science : The compound has been used in studies of polymerization, particularly in the context of aniline sulfonic acid derivatives. Such research is essential in the development of new polymeric materials (Moujahid, Dubois, Besse, & Leroux, 2005).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) . The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
2-amino-5-methoxybenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S/c1-12-5-2-3-6(8)7(4-5)13(9,10)11/h2-4H,8H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKGEEGADAWJFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065381 | |
Record name | Benzenesulfonic acid, 2-amino-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-methoxybenzenesulfonic acid | |
CAS RN |
13244-33-2 | |
Record name | 2-Amino-5-methoxybenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13244-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-methoxybenzenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013244332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 2-amino-5-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid, 2-amino-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-5-methoxybenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.917 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-5-METHOXYBENZENESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJU535J932 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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